(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound characterized by a piperazine ring substituted with a 3-chlorophenyl group and a quinoxaline moiety. This compound is notable for its potential pharmacological applications, particularly as an antagonist of the serotonin type-3 (5-HT3) receptor, which is implicated in various neurological disorders and gastrointestinal conditions .
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. The compound is classified under small organic molecules with potential therapeutic effects in the treatment of psychiatric and gastrointestinal disorders due to its action on serotonin receptors .
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives. A common synthetic route includes:
Starting Materials:
Reaction Conditions:
The reaction is generally conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The mixture is stirred at room temperature for several hours before purification through column chromatography to isolate the desired product .
The reaction mechanism involves the formation of an amide bond between the piperazine nitrogen and the carboxylic acid moiety of the quinoxaline derivative. The use of DCC facilitates this coupling by activating the carboxylic acid for nucleophilic attack by the piperazine nitrogen.
The molecular formula of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is C19H17ClN4O, indicating the presence of a chlorine atom, multiple nitrogen atoms, and a carbonyl group within its structure. The compound features a piperazine ring that provides flexibility and potential for interaction with biological targets .
The compound has a molecular weight of approximately 348.82 g/mol, and its structural characteristics contribute to its pharmacological properties. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone can undergo several chemical reactions:
Oxidation:
This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in derivatives such as quinoxaline-6-carboxylic acid.
Reduction:
Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, leading to reduced piperazine derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the chlorophenyl group, allowing for modifications that may enhance biological activity .
Common reagents include:
The primary mechanism of action for (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone involves antagonism at the serotonin type-3 receptor. By binding to this receptor, the compound inhibits serotonin's action, which can modulate neurotransmission in various neural pathways.
This antagonistic activity has been linked to therapeutic effects in conditions such as anxiety disorders and nausea associated with chemotherapy. Studies have shown that compounds targeting the 5-HT3 receptor can significantly reduce symptoms related to these conditions .
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is typically presented as a solid at room temperature. Its melting point and solubility characteristics depend on purity and specific preparation methods.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows for further modifications that can enhance its pharmacological properties .
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone has several applications in scientific research:
Chemistry:
It serves as a building block in synthesizing more complex molecules.
Biology:
Investigated for its potential as a ligand in receptor binding studies, particularly related to serotonin receptors.
Medicine:
Explored for therapeutic effects in treating neurological disorders, including anxiety and nausea.
Industry:
Utilized in developing new materials and chemical processes due to its unique structural features and reactivity .
Bioisosteric replacement has been strategically employed to optimize the quinoxaline core while preserving its essential π-deficient heteroaromatic character. The quinoxaline moiety serves as a privileged scaffold in kinase inhibition due to its planar structure and hydrogen-bond accepting capability at N1 and C2 positions. Systematic substitutions at C3 and C7 positions with electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl have demonstrated enhanced target engagement through improved hydrophobic pocket occupation and π-stacking interactions. Crucially, amide bond bioisosteres such as reversed amides, oxadiazoles, and 1,2,3-triazoles have been explored at the methanone linker region to balance metabolic stability and conformational flexibility [5]. These modifications address the inherent susceptibility of carbonyl groups to enzymatic hydrolysis while maintaining optimal vector geometry for simultaneous target engagement.
Table 1: Bioisosteric Modifications of Quinoxaline Core and Binding Affinity Impact
Position | Bioisostere | Binding Energy ΔΔG (kcal/mol) | Key Interaction Changes |
---|---|---|---|
Quinoxaline C3 | -H (parent) | Reference | Base stacking |
Quinoxaline C3 | -F | -0.8 ± 0.2 | Enhanced hydrophobic contact |
Quinoxaline C3 | -CF₃ | -1.3 ± 0.3 | Improved π-stacking |
Methanone linker | Carbonyl | Reference | H-bond acceptance |
Methanone linker | 1,2,4-Oxadiazole | +0.4 ± 0.3 | Reduced H-bond, increased rigidity |
Methanone linker | 1,2,3-Triazole | -0.2 ± 0.2 | Dipole stabilization |
The quinoxaline-piperazine hybrid architecture demonstrates precise three-dimensional complementarity with tyrosine kinase ATP-binding pockets, particularly VEGFR-2 and PDGFR. Molecular docking studies reveal that the quinoxaline nucleus occupies the hydrophobic back pocket through van der Waals contacts with Leu840 and Val848 (VEGFR-2 numbering), while the planar nitrogen atoms coordinate with catalytic lysine (K868) through water-mediated hydrogen bonds. The 3-chlorophenylpiperazine moiety extends toward the allosteric DFG-out pocket, with the para-position of the phenyl ring optimally oriented for hydrophobic contact with Phe1047 [1]. This spatial arrangement mimics type II kinase inhibitors like sorafenib, with the methanone linker maintaining an ideal 110-120° angle between quinoxaline and piperazine planes. This angular disposition is critical for simultaneous engagement of both hydrophobic regions without steric clash with gatekeeper residues. Quantitative structure-activity relationship (QSAR) models indicate that electron-donating groups at quinoxaline C7 position enhance potency against PDGFR (R² = 0.89) while minimally affecting VEGFR-2 activity, suggesting a path for isoform selectivity [9].
The 3-chlorophenyl group serves as a molecular determinant for kinase subtype discrimination through halogen bonding and steric exclusion mechanisms. The meta-chloro substituent forms a orthogonal halogen bond (3.1-3.3 Å) with carbonyl oxygen of Glu885 in VEGFR-2, contributing approximately 1.2 kcal/mol binding energy based on free energy perturbation calculations. This specific interaction is absent in non-vascular kinases like Src or Abl, explaining >100-fold selectivity for VEGFR-2 over these off-targets [6] [8]. Systematic replacement with other halogens reveals a binding affinity gradient Cl > Br > F > I, correlating with optimal σ-hole potential and minimal steric perturbation. Para-substitution abolishes PDGFR activity while maintaining VEGFR-2 inhibition, indicating divergent spatial requirements in the hydrophobic pocket II. Molecular dynamics simulations show that the 3-chloro orientation induces a 15° rotation of Phe1047 in VEGFR-2, stabilizing the inactive conformation through enhanced π-π stacking with the piperazine ring [7].
Table 2: Halogen Substituent Effects on Kinase Selectivity Profiles
Phenyl Substituent | VEGFR-2 IC₅₀ (nM) | PDGFR IC₅₀ (nM) | Selectivity Ratio (PDGFR/VEGFR-2) | Key Interaction Partner |
---|---|---|---|---|
3-Cl | 12 ± 2 | 38 ± 5 | 3.2 | Glu885 (halogen bond) |
3-Br | 15 ± 3 | 45 ± 7 | 3.0 | Glu885 |
3-F | 28 ± 4 | 210 ± 15 | 7.5 | Asp1046 (H-bond) |
4-Cl | 11 ± 1 | >1000 | >90 | Phe1047 (edge-to-face) |
3,4-diCl | 9 ± 1 | 420 ± 30 | 46.7 | Hydrophobic pocket |
The carbonyl linker in (4-(3-chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone serves as a molecular hinge that balances conformational restriction and adaptability. X-ray crystallography of protein-ligand complexes reveals that the methanone group maintains an average bond angle of 117.5° ± 3.2° between the quinoxaline and piperazine planes, allowing sampling of bioactive conformations without excessive energy penalty (ΔG < 2 kcal/mol) [4]. This semi-rigid connection provides an effective molarity (EM) of 12.5 mM for intramolecular domain alignment, significantly higher than flexible alkyl chains (EM ~0.8 mM) yet lower than fully rigid aromatic linkers (EM ~25 mM) [9]. The carbonyl oxygen participates in water-mediated hydrogen bonding networks with conserved residues (Asn923 in VEGFR-2), contributing approximately 30% of the total binding free energy based on alchemical free energy calculations. Bioisosteric replacement with sulfonamide reduces conformational flexibility by 40% (measured by rotatable bond count) but diminishes cellular potency 8-fold due to suboptimal vector alignment with the protein surface. Molecular dynamics simulations (100ns) demonstrate that the methanone linker enables adaptive binding through torsional oscillation (±15°) during receptor conformational shifts, particularly during DFG motif rearrangement [7]. This dynamic compensation explains the compound's resilience to kinase gatekeeper mutations compared with rigid analogs.
Table 3: Linker Modification Effects on Conformational and Binding Properties
Linker Type | Rotatable Bonds | VEGFR-2 Kd (nM) | Conformational Energy Penalty (kcal/mol) | Effective Molarity (mM) |
---|---|---|---|---|
Methanone (carbonyl) | 2 | 15 ± 3 | 1.8 ± 0.3 | 12.5 |
Sulfonamide | 2 | 120 ± 15 | 0.9 ± 0.2 | 18.7 |
Methylenamine | 3 | 85 ± 10 | 0.4 ± 0.1 | 0.8 |
1,3,4-Oxadiazole | 1 | 22 ± 4 | 2.7 ± 0.4 | 24.3 |
Direct bond | 0 | 210 ± 25 | 3.8 ± 0.6 | 31.5 |
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